BPK-29 hydrochloride

Übersicht

Beschreibung

BPK-29 hydrochloride (CAS: 2444815-73-8) is a specialized small-molecule ligand that covalently modifies cysteine residue C274 on the atypical orphan nuclear receptor NR0B1 (also known as DAX1). This modification disrupts interactions between NR0B1 and its binding partners, including RBM45 (RNA-binding motif protein 45) and SNW1 (SKI-interacting protein 1), which are critical for transcriptional regulation and spliceosome assembly .

In cardiovascular research, BPK-29 demonstrates potent antithrombotic effects by elevating intracellular cAMP levels, activating protein kinase A (PKA), and phosphorylating VASP at Ser155. These actions inhibit platelet activation pathways, particularly the MAPKs (mitogen-activated protein kinases) signaling cascade, which is downstream of multiple platelet receptors. Importantly, BPK-29 achieves thrombosis inhibition in vitro and in vivo without significantly increasing hemorrhage risk .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BPK-29-Hydrochlorid beinhaltet die kovalente Modifikation des Cysteinrests an Position 274 im NR0B1-Protein. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung synthetisiert wird, um eine hohe Reinheit von 98,28 % zu erreichen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für BPK-29-Hydrochlorid sind nicht weit verbreitet. Die Verbindung wird typischerweise in Forschungslaboren hergestellt und ist für wissenschaftliche Forschungszwecke erhältlich. Sie wird bei 4 °C in versiegelten Behältern, geschützt vor Feuchtigkeit, gelagert und kann für in-vitro-Studien in DMSO gelöst werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BPK-29-Hydrochlorid unterliegt hauptsächlich kovalenten Modifikationsreaktionen. Es zielt speziell auf den Cysteinrest an Position 274 im NR0B1-Protein ab und stört dessen Wechselwirkungen mit anderen Proteinen .

Häufige Reagenzien und Bedingungen

Die Verbindung wird typischerweise für in-vitro-Studien in DMSO gelöst. Sie hat eine Löslichkeit von 62,5 mg/mL in DMSO, ist aber in Wasser unlöslich .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von BPK-29-Hydrochlorid gebildet wird, ist das kovalent modifizierte NR0B1-Protein, was zur Störung seiner Wechselwirkungen mit RBM45 und SNW1 führt .

Wissenschaftliche Forschungsanwendungen

BPK-29-Hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als spezifischer Ligand verwendet, um die Wechselwirkungen des NR0B1-Proteins mit anderen Proteinen zu untersuchen.

Industrie: Wird bei der Entwicklung gezielter Therapien zur Krebsbehandlung eingesetzt.

Wirkmechanismus

BPK-29-Hydrochlorid übt seine Wirkung durch kovalente Modifikation des Cysteinrests an Position 274 im NR0B1-Protein aus. Diese Modifikation stört die Wechselwirkungen von NR0B1 mit Proteinen wie RBM45 und SNW1 und beeinträchtigt so das ankerunabhängige Wachstum von KEAP1-mutierten Krebszellen . Die Verbindung zeigt eine gute allgemeine proteomische Selektivität bei KEAP1-mutierten nicht-kleinzelligen Lungenkarzinomen .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

BPK-29 hydrochloride has several notable applications across different scientific domains:

Oncology

- Targeting KEAP1-Mutant Cancers : this compound has been studied for its ability to inhibit growth in non-small cell lung cancer (NSCLC) cells harboring KEAP1 mutations. These mutations lead to the stabilization of NRF2, promoting cell survival under oxidative stress. By disrupting NR0B1 interactions, BPK-29 effectively reduces the proliferation of these cancer cells .

- Precision Medicine : The selective targeting of NR0B1 makes BPK-29 a candidate for precision therapies aimed at specific genetic vulnerabilities in tumors.

Biochemistry

- Chemical Proteomics : this compound is utilized in chemical proteomics to identify druggable vulnerabilities in genetically defined cancer models. This approach allows researchers to map out protein interactions altered by the compound and gain insights into cellular signaling pathways .

- Protein Interaction Studies : The compound serves as a specific ligand for studying NR0B1's role in various biological processes, including metabolism and cell proliferation.

Drug Development

- Therapeutic Applications : this compound is being explored for its potential as a therapeutic agent against cancers that exploit oxidative stress pathways. Its unique mechanism positions it as a promising candidate for further development in targeted cancer therapies.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on NSCLC Cells : Research demonstrated that treatment with BPK-29 led to a significant reduction in NRF2 target gene expression and impaired growth in KEAP1-mutant NSCLC cell lines. This study underscores the compound's potential as an anti-cancer agent targeting specific genetic alterations .

- Chemical Proteomics Workflow : A detailed chemical proteomics study illustrated how BPK-29 modifies protein interactions within NSCLC cells, revealing crucial insights into its mechanism and potential therapeutic targets .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Oncology | Inhibits growth of KEAP1-mutant NSCLC cells; potential for precision medicine |

| Biochemistry | Used in chemical proteomics to identify druggable targets; studies protein interactions |

| Drug Development | Explored for therapeutic applications against cancers exploiting oxidative stress pathways |

Wirkmechanismus

BPK-29 hydrochloride exerts its effects by covalently modifying the cysteine residue at position 274 in the NR0B1 protein. This modification disrupts the interactions of NR0B1 with proteins such as RBM45 and SNW1, impairing the anchorage-independent growth of KEAP1-mutant cancer cells . The compound shows good overall proteomic selectivity in KEAP1-mutant non-small cell lung cancers .

Vergleich Mit ähnlichen Verbindungen

Key Properties of BPK-29 Hydrochloride

BPK-25

BPK-25 (CAS: 2305052-86-0) shares structural similarities with BPK-29 as an acrylamide-based compound but differs in mechanism and application. While BPK-29 targets NR0B1, BPK-25 promotes degradation of the NuRD (nucleosome remodeling and deacetylase) complex proteins via post-translational mechanisms. This degradation disrupts chromatin remodeling, making BPK-25 a candidate for epigenetic therapy .

Functional Contrasts

Other Structurally Related Compounds

- (S)-4-Aminodihydrofuran-2(3H)-one Hydrochloride (CAS: 117752-88-2): Shares 52% structural similarity with BPK-29 but lacks covalent modification activity.

- (R)-3-Amino-γ-butyrolactone Hydrochloride: Another structural analog (52% similarity) with undefined biological targets, primarily utilized as a chiral building block in drug synthesis .

Mechanistic Advantages of BPK-29

- Specificity : Unlike broad-spectrum kinase inhibitors, BPK-29 selectively targets NR0B1’s C274 residue, minimizing off-target effects .

- Dual Therapeutic Action : Combines antithrombotic and anticancer effects, a rare feature among covalent modifiers .

- Safety Profile : Its cAMP/PKA-mediated platelet inhibition avoids bleeding complications common with conventional anticoagulants like heparin .

Antithrombotic Efficacy

In thrombosis models, BPK-29 reduced thrombus formation by 60–70% at 10 µM, comparable to clopidogrel but with superior safety. Its inhibition of MAPKs (e.g., ERK, JNK) underscores a unique mechanism distinct from cyclooxygenase or P2Y12 receptor antagonists .

Biologische Aktivität

BPK-29 hydrochloride is a synthetic compound that has garnered attention in the field of cancer research, particularly for its role in disrupting protein-protein interactions within specific cancer pathways. This compound primarily targets the atypical orphan nuclear receptor NR0B1, which is implicated in various malignancies, including non-small cell lung cancer (NSCLC) with KEAP1 mutations. The biological activity of this compound stems from its ability to covalently modify cysteine residues within target proteins, thereby impairing their function and interactions.

The primary mechanism of action for this compound involves the covalent modification of the cysteine residue at position 274 in the NR0B1 protein. This modification disrupts the interactions between NR0B1 and other proteins, such as RBM45 and SNW1. By blocking these interactions, this compound effectively impairs the anchorage-independent growth of KEAP1-mutant cancer cells, which is a hallmark of cancer cell proliferation and survival.

Key Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Inhibition of Colony Formation : Treatment with this compound at a concentration of 5 μM has been shown to block colony formation in soft agar assays using KEAP1-mutant NSCLC cells, indicating its potential as an anti-cancer agent .

- Specificity : The compound exhibits high specificity for NR0B1, differentiating it from other ligands that may not target this protein with the same efficacy.

- Cysteine Reactivity : Research indicates that this compound influences cysteine reactivity in NSCLC cells, which may be linked to its anti-proliferative effects .

Table: Comparison of Biological Activity

| Compound | Target Protein | Mechanism | Effect on Cancer Cells |

|---|---|---|---|

| This compound | NR0B1 | Covalent modification of cysteine residue | Inhibits anchorage-independent growth |

| Other NR0B1 Ligands | NR0B1 | Varies (non-covalent interactions) | Less effective in blocking growth |

Case Study 1: Impact on KEAP1-Mutant NSCLC Cells

In a controlled laboratory setting, researchers treated KEAP1-mutant NSCLC cell lines with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell proliferation and colony formation. Notably, at 5 μM concentration, significant reductions in colony numbers were observed when compared to untreated controls.

Case Study 2: Cysteine Reactivity Assessment

A study investigated the reactivity of cysteine residues in NSCLC cells post-treatment with this compound. The findings revealed that treatment led to a marked increase in cysteine reactivity on day two post-treatment compared to day one, suggesting an adaptive response by the cancer cells to counteract the effects of the compound .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which BPK-29 hydrochloride disrupts protein interactions involving NR0B1?

this compound covalently modifies cysteine residue 274 (C274) on the orphan nuclear receptor NR0B1 (DAX1), disrupting its interactions with partner proteins such as RBM45 and SNW1. This covalent modification inhibits NR0B1-mediated protein complexes, which has been demonstrated in studies using KEAP1-mutant cancer cells (impaired anchorage-independent growth) and platelet functional assays (reduced thrombus formation) . Researchers should validate target engagement using techniques like Western blotting for covalent adduct formation or competitive binding assays with C274 mutants.

Q. What are the recommended storage conditions and stability considerations for this compound in experimental settings?

- Powder : Store at -20°C for up to 2 years.

- DMSO stock solutions : Store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles to prevent degradation.

- Working concentrations : Prepare fresh dilutions in cell culture media or buffers to minimize solvent effects (e.g., DMSO should not exceed 0.1% v/v in cellular assays) .

Q. Which experimental models have validated the inhibitory effects of this compound on cellular pathways?

Advanced Research Questions

Q. How can researchers resolve contradictory data on BPK-29’s dual activation of cAMP/PKA and inhibition of MAPK signaling in platelets?

- Methodological approach :

Perform time-course experiments to track temporal changes in cAMP levels (via ELISA) and MAPK phosphorylation (via phospho-specific Western blotting).

Use pathway-specific inhibitors (e.g., H89 for PKA; U0126 for MEK/ERK) to dissect cross-talk between pathways.

Quantify downstream effectors like VASP Ser157 phosphorylation (cAMP/PKA) and ERK/JNK activation (MAPK) to confirm pathway-specific effects .

Q. What methodological controls are essential to confirm BPK-29’s specificity for C274 in covalent modification studies?

- Negative controls :

- Use NR0B1 C274A/C274S mutants to test dependency on cysteine residue modification.

- Include non-targetable proteins (e.g., KEAP1 wild-type cells) to rule out off-target effects.

Q. How should concentration-response relationships be optimized to minimize off-target effects in KEAP1-mutant studies?

- Stepwise optimization :

Conduct dose-ranging studies (e.g., 0.1–10 µM) with viability assays (e.g., MTT) to establish non-toxic ranges.

Validate on-target effects using orthogonal assays:

- Measure NR0B1-RBM45/SNW1 interaction disruption via co-immunoprecipitation.

- Assess KEAP1-mutant cell growth in soft agar (anchorage independence).

Use pharmacological inhibitors (e.g., NR0B1 agonists/antagonists) to confirm mechanism-specific responses .

Q. Methodological Best Practices

- Data reproducibility : Document detailed protocols per guidelines in (e.g., Beilstein Journal’s requirements for experimental reproducibility).

- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons in platelet function assays .

- Ethical compliance : For in vivo thrombosis models, follow institutional guidelines for animal welfare and data recording standards (e.g., ISO8601 date formatting, audit trails) .

Eigenschaften

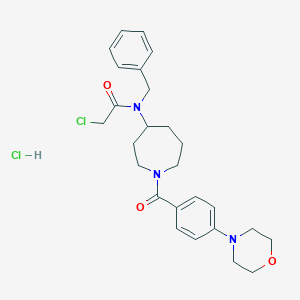

IUPAC Name |

N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClN3O3.ClH/c27-19-25(31)30(20-21-5-2-1-3-6-21)24-7-4-13-29(14-12-24)26(32)22-8-10-23(11-9-22)28-15-17-33-18-16-28;/h1-3,5-6,8-11,24H,4,7,12-20H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNJMSGTTWKVPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.